

Synthesis of FR-64822: A Detailed Protocol for Laboratory Researchers

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Compound of Interest

Compound Name: FR 64822

Cat. No.: B1674032

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Disclaimer: The compound "FR-64822" does not correspond to a known chemical entity in the scientific literature. It is highly probable that this is a typographical error and the intended compound is FR-900482, a potent immunosuppressant and potential anti-cancer agent. This document provides a detailed overview of the laboratory synthesis of FR-900482, drawing from established synthetic routes.

Introduction

FR-900482 is a complex natural product isolated from the fermentation broth of *Streptomyces sandaensis*. Its unique bicyclic core and dense stereochemical architecture have made it a challenging and attractive target for total synthesis. This document outlines a generalized approach to the synthesis of the FR-900482 core, based on key strategies developed in the field of organic chemistry.

Data Presentation

The following table summarizes key quantitative data related to a representative synthetic route to an advanced intermediate of FR-900482. Please note that yields and specific reaction conditions may vary depending on the exact reagents and techniques employed.

Step	Reaction	Starting Material	Reagent(s)	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
1	Asymmetric Allylation	Aldehyde 1	Brown's Allylborane	THF	-78	2	Homoallylic alcohol 2	95
2	Ozonolysis	Alkene 2	1. O ₃ ; 2. Me ₂ S	CH ₂ Cl ₂ / MeOH	-78	1	Aldehyde 3	92
3	Horner-Wadsworth-Emmons Olefination	Aldehyde 3	Phosphonate 4, NaH	THF	0 to 23	3	α,β-Unsaturated ester 5	88
4	Ring-Closing Metathesis	Diene 5	Grubbs' II Catalyst	CH ₂ Cl ₂	40	12	Lactam 6	85
5	Reduction	Lactam 6	DIBAL-H	THF	-78	2	Hydroxylamine 7	90

Experimental Protocols

Step 1: Asymmetric Allylation

- To a solution of aldehyde 1 (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, add (-)-Ipc₂B(allyl) (1.2 mmol, 1.0 M in pentane).
- Stir the reaction mixture at -78 °C for 2 hours.
- Quench the reaction by the addition of 3 N NaOH (5 mL) and 30% H₂O₂ (2 mL).

- Allow the mixture to warm to room temperature and stir for 1 hour.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford homoallylic alcohol 2.

Step 2: Ozonolysis

- Dissolve alkene 2 (1.0 mmol) in a mixture of CH_2Cl_2 (10 mL) and MeOH (10 mL) at $-78\text{ }^\circ\text{C}$.
- Bubble ozone through the solution until a persistent blue color is observed.
- Purge the solution with argon for 15 minutes to remove excess ozone.
- Add dimethyl sulfide (2.0 mmol) and allow the reaction to warm to room temperature overnight.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to yield aldehyde 3.

Step 3: Horner-Wadsworth-Emmons Olefination

- To a suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in dry THF (5 mL) at $0\text{ }^\circ\text{C}$, add a solution of phosphonate 4 (1.2 mmol) in THF (5 mL).
- Stir the mixture for 30 minutes at $0\text{ }^\circ\text{C}$.
- Add a solution of aldehyde 3 (1.0 mmol) in THF (5 mL).
- Allow the reaction to warm to room temperature and stir for 3 hours.
- Quench the reaction with saturated aqueous NH_4Cl (10 mL).

- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by flash column chromatography (silica gel, 15% ethyl acetate in hexanes) to give α,β -unsaturated ester 5.

Step 4: Ring-Closing Metathesis

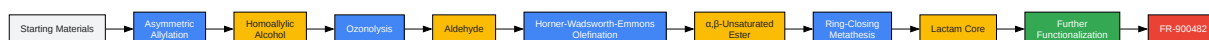
- Dissolve diene 5 (1.0 mmol) in dry, degassed CH_2Cl_2 (100 mL).
- Add Grubbs' II catalyst (0.05 mmol).
- Reflux the solution under an argon atmosphere for 12 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography (silica gel, 40% ethyl acetate in hexanes) to afford lactam 6.

Step 5: Reduction

- To a solution of lactam 6 (1.0 mmol) in dry THF (10 mL) at $-78\text{ }^\circ\text{C}$, add DIBAL-H (2.5 mmol, 1.0 M in hexanes) dropwise.
- Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 2 hours.
- Quench the reaction by the slow addition of Rochelle's salt solution (10 mL).
- Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.

- Purify the crude product by flash column chromatography (silica gel, 50% ethyl acetate in hexanes) to yield hydroxylamine 7.

Mandatory Visualization



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Caption: A generalized workflow for the synthesis of the FR-900482 core structure.

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